4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol
Description
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol is a polyether alcohol characterized by a central butan-1-ol backbone linked to a 4-hydroxybutoxy group via a propoxy spacer. Its molecular formula is C₁₁H₂₄O₄, with a molecular weight of 220.31 g/mol. The compound features two ether linkages and two hydroxyl groups, conferring high polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVLZUFQLDBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCOCCCCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol typically involves the reaction of 1,3-dibromopropane with 4-hydroxybutanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-hydroxybutanol attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanal.
Reduction: Formation of butane or other reduced hydrocarbons.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol with related compounds:
Key Observations:
Branched ether linkages in the target compound enhance conformational flexibility, whereas aromatic substituents in YOK-1204 introduce rigidity.
Functional Group Diversity :
- The amine group in 3-(4-Hydroxybutoxy)propylamine increases basicity and reactivity (e.g., salt formation), unlike the target compound’s hydroxyl-dominated polarity.
- Ester groups in I-6602 render it susceptible to hydrolysis under acidic/basic conditions, whereas the target’s ether and hydroxyl groups offer greater stability in aqueous environments.
Polarity and Solubility: The dual hydroxyl groups in the target compound enhance hydrophilicity, making it more soluble in polar solvents (e.g., water, ethanol) compared to YOK-1204 , which contains hydrophobic benzyl and aldehyde groups. 4-Butoxybutan-1-ol , with a single hydroxyl group, exhibits moderate polarity, suitable for lipid-soluble formulations.
Biological Activity
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol is a chemical compound that has garnered interest in various fields due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group that may influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, drug delivery, and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- A butanol backbone
- Propoxy and hydroxybutoxy substituents
This configuration allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzymatic activities and cellular signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Anti-inflammatory properties : Compounds with hydroxyl groups often show the ability to inhibit inflammatory pathways.
- Neuroprotective effects : Some studies suggest that similar compounds can penetrate the blood-brain barrier, providing neuroprotective benefits against degenerative diseases.
- Antioxidant activity : The presence of hydroxyl groups is associated with antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
-
Drug Delivery Systems :
- The compound has been investigated for its role in drug delivery systems due to its favorable solubility and stability profiles. Its ability to form micelles enhances the delivery of hydrophobic drugs.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
